molecular formula C8H7N3O2S B2746620 2-(1H-Imidazol-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 1881553-17-8

2-(1H-Imidazol-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No.: B2746620
CAS No.: 1881553-17-8
M. Wt: 209.22
InChI Key: XBVMHGVBNSQROH-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia .


Molecular Structure Analysis

Imidazole is a structure that, despite being small, has a unique chemical complexity . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

  • Antitumor Activity Research : The compound was evaluated for its antitumor activity. However, under the conditions employed, these compounds did not show significant antitumor activity (Andreani et al., 1983).

  • Angiotensin II Receptor Antagonism : Research on imidazole-5-carboxylic acids, related to the compound , investigated their role as angiotensin II (AII) receptor antagonists. These compounds showed potent antagonistic activity, particularly the 4-(1-hydroxyalkyl)-imidazole derivatives (Yanagisawa et al., 1996).

  • Catalysis in Transesterification/Acylation Reactions : Imidazol-2-ylidenes, which include the structure of the compound in focus, have been shown to be efficient catalysts in transesterification between esters and alcohols. They facilitate the acylation of alcohols with vinyl acetate at room temperature (Grasa et al., 2002).

  • Corrosion Inhibition : Derivatives of the compound, specifically imidazole and benzimidazole bearing 1, 3, 4-oxadiazoles, have been synthesized and assessed for their corrosion inhibition ability towards mild steel in sulphuric acid. These derivatives displayed protective properties and mixed-type behavior as corrosion inhibitors (Ammal et al., 2018).

  • Synthesis and Biological Activities : A variety of imidazole-based compounds, closely related to the compound of interest, have been synthesized and evaluated for their antimicrobial, antimalarial, and antitubercular activities. These studies highlight the potential of imidazole derivatives in therapeutic applications (Vekariya et al., 2017).

Safety and Hazards

Imidazole can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-(1H-imidazol-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2S/c1-4-5(8(12)13)14-7(11-4)6-9-2-3-10-6/h2-3H,1H3,(H,9,10)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVMHGVBNSQROH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=NC=CN2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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